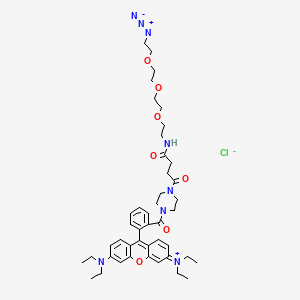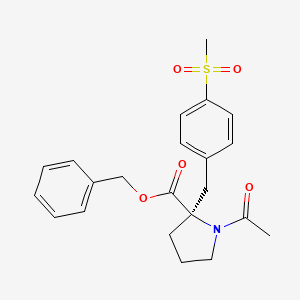
Rhodamine-N3 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine-N3 chloride is an azide-rhodamine fluorescent dye widely used in scientific research. This compound is particularly valuable for its ability to label biomolecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition reactions. It is a click chemistry reagent, making it highly useful in various bioimaging and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine-N3 chloride is synthesized through a series of chemical reactions involving the introduction of an azide group to the rhodamine structure. The process typically involves the following steps:
Formation of Rhodamine Derivative: The initial step involves the synthesis of a rhodamine derivative, which serves as the precursor.
Azidation: The rhodamine derivative is then reacted with sodium azide under appropriate conditions to introduce the azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of rhodamine derivative are synthesized.
Azidation at Scale: The azidation reaction is carried out in large reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Rhodamine-N3 chloride primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous or organic solvents at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed under mild conditions, often in aqueous solutions.
Major Products:
CuAAC: The major product is a 1,2,3-triazole ring formed by the cycloaddition of the azide and alkyne groups.
Scientific Research Applications
Rhodamine-N3 chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and assays.
Biology: Employed in bioimaging to label and visualize biomolecules, cells, and tissues.
Medicine: Utilized in diagnostic applications to detect specific biomolecules or disease markers.
Industry: Applied in the development of sensors and diagnostic tools for various industrial processes
Mechanism of Action
The mechanism of action of Rhodamine-N3 chloride involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group in this compound reacts with alkyne groups in target molecules, forming a stable triazole ring. This reaction is highly specific and efficient, making this compound an excellent tool for labeling and detecting biomolecules. The fluorescent properties of rhodamine allow for easy visualization and tracking of the labeled molecules .
Comparison with Similar Compounds
Rhodamine B: Another rhodamine derivative used as a fluorescent dye, but it lacks the azide group and is not used in click chemistry.
Rhodamine 6G: A rhodamine derivative with different spectral properties, commonly used in laser applications.
Fluorescein: A different class of fluorescent dye with distinct spectral properties and applications.
Uniqueness of Rhodamine-N3 Chloride: this compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile for labeling and detecting biomolecules, setting it apart from other rhodamine derivatives and fluorescent dyes .
Properties
IUPAC Name |
[9-[2-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]piperazine-1-carbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O7.ClH/c1-5-49(6-2)33-13-15-37-39(31-33)59-40-32-34(50(7-3)8-4)14-16-38(40)43(37)35-11-9-10-12-36(35)44(55)52-23-21-51(22-24-52)42(54)18-17-41(53)46-19-25-56-27-29-58-30-28-57-26-20-47-48-45;/h9-16,31-32H,5-8,17-30H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDTZEVRHDBMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59ClN8O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3Z,5E,7E,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B8209746.png)
![9,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),9,12,14,16,18-octaene-4,7-dione](/img/structure/B8209751.png)


![4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide](/img/structure/B8209780.png)
![(1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8209793.png)


